3-Hydroxy-tetradecanedioic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3-Hydroxy-tetradecanedioic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxy-tetradecanedioic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxy-tetradecanedioic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
3-Hydroxytetradecanedioic acid
CAS No.: 73179-89-2
Cat. No.: VC1916364
Molecular Formula: C14H26O5
Molecular Weight: 274.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73179-89-2 |
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Molecular Formula | C14H26O5 |
Molecular Weight | 274.35 g/mol |
IUPAC Name | 3-hydroxytetradecanedioic acid |
Standard InChI | InChI=1S/C14H26O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h12,15H,1-11H2,(H,16,17)(H,18,19) |
Standard InChI Key | CEDZIURHISELSQ-UHFFFAOYSA-N |
SMILES | C(CCCCCC(=O)O)CCCCC(CC(=O)O)O |
Canonical SMILES | C(CCCCCC(=O)O)CCCCC(CC(=O)O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
3-Hydroxytetradecanedioic acid has the molecular formula C14H26O5, with a monoisotopic molecular weight of 274.178 Da . This mid-chain length dicarboxylic acid contains fourteen carbon atoms in its backbone, with carboxylic acid groups at both ends and a hydroxyl group at the third carbon position. Due to its polar functional groups, it exhibits moderate solubility in aqueous solutions, which facilitates its presence and detection in biological fluids.
For analytical purposes, 3-hydroxytetradecanedioic acid is often derivatized to enhance detection sensitivity. One common derivative is the trimethylsilyl (TMS) form, specifically the tri-TMS derivative with the molecular formula C23H50O5Si3 and a molecular weight of 490.8966 . This derivatization process modifies the carboxylic acid and hydroxyl groups to improve the compound's volatility and chromatographic properties, making it more amenable to techniques such as gas chromatography-mass spectrometry (GC-MS).
Structural Features
The structural configuration of 3-hydroxytetradecanedioic acid includes a linear carbon chain with functional groups that determine its chemical behavior and biological interactions. The presence of carboxylic acid groups at both termini confers acidic properties, while the hydroxyl group at the third position introduces potential for hydrogen bonding and increases polarity. These features influence how the molecule interacts with enzymes, cellular membranes, and other biomolecules within biological systems.
Analytical Methods for Detection and Quantification
Gas Chromatography
Gas chromatography (GC) represents one of the primary analytical techniques for detecting and quantifying 3-hydroxytetradecanedioic acid in biological samples. When using this technique, the compound is typically derivatized to improve volatility and chromatographic behavior. Published retention indices provide reference points for identification, as demonstrated in the data compiled by the National Institute of Standards and Technology (NIST).
Table 1: Gas Chromatography Retention Indices for 3-Hydroxytetradecanedioic acid (tri-TMS derivative)
Column type | Active phase | Retention Index (I) | Reference | Conditions |
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Capillary | SE-52 | 2461 | Lefevere, Verhaeghe, et al., 1989 | 25 m/0.32 mm/0.52 μm, He, 5 K/min; T start: 70°C; T end: 270°C |
Capillary | SE-52 | 2461 | Verhaeghe, van Bocxlaer, et al., 1992 | 25 m/0.32 mm/0.12 μm, He, 5 K/min; T start: 70°C; T end: 270°C |
The consistent retention index of 2461 across different studies using similar chromatographic conditions demonstrates the reliability of this analytical parameter for identification purposes . These standardized methods facilitate comparative analyses between laboratories and enhance the accuracy of compound identification in complex biological matrices.
Mass Spectrometry
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides definitive identification of 3-hydroxytetradecanedioic acid through characteristic fragmentation patterns. The Human Metabolome Database (HMDB) has documented predicted GC-MS spectral data for the compound, which serves as a reference for analytical scientists working with metabolomic samples .
The mass spectral characteristics of the trimethylsilyl derivative of 3-hydroxytetradecanedioic acid show fragment ions that correspond to the systematic cleavage of the molecular structure. These fragmentation patterns are instrumental in confirming the identity of the compound in biological samples, especially when retention time data alone may be insufficient due to complex sample matrices.
Modern metabolomic approaches often utilize liquid chromatography coupled with mass spectrometry (LC-MS) for the detection of 3-hydroxytetradecanedioic acid, particularly in untargeted metabolomic studies. The development of high-resolution mass spectrometry techniques has enhanced detection sensitivity and specificity, allowing for more accurate quantification in biological samples.
Biological Significance
Plant Metabolism and Stress Response
Recent research has revealed an interesting role for 3-hydroxytetradecanedioic acid in plant metabolism, particularly in response to environmental stressors. A study on maize under salt stress conditions demonstrated that this compound was significantly upregulated when plants were treated with VTID (a plant growth regulator) under salt stress conditions .
Among the upregulated metabolites identified in the study, 3-hydroxytetradecanedioic acid showed the highest fold change (FC), reaching 4.016 times higher concentration in treated plants compared to controls . This significant increase suggests that the compound may play a role in plant adaptive responses to salt stress, potentially contributing to mechanisms that enhance salt tolerance in agricultural crops.
Clinical Relevance
Pathological Conditions
Elevated levels of 3-hydroxytetradecanedioic acid have been documented in several pathological conditions, making it a compound of interest in clinical diagnostics. According to clinical research, high concentrations of this metabolite have been detected in patients with specific disorders:
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3-Hydroxydicarboxylic aciduria - A rare metabolic disorder characterized by the excretion of elevated amounts of 3-hydroxydicarboxylic acids, including 3-hydroxytetradecanedioic acid .
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Acute intoxication associated with hopantenate - This condition is related to pantothenic acid deficiency or the inhibition of coenzyme A (CoA)-requiring reactions during stress, such as infection, prolonged fasting, or malnutrition .
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Thanatophoric dysplasia - In a patient with this severe skeletal disorder caused by a heterozygous point mutation (S249C) in the fibroblast growth factor receptor 3 gene, enhanced but incomplete oxidation of fatty acids led to increased levels of 3-hydroxytetradecanedioic acid .
These clinical findings suggest that 3-hydroxytetradecanedioic acid could serve as a biomarker for disorders affecting fatty acid metabolism, particularly those that impair complete oxidation of long-chain fatty acids. The appearance of this metabolite may signal metabolic stress or dysfunction that requires clinical attention.
Diagnostic Applications
The presence of 3-hydroxytetradecanedioic acid in biological fluids, especially urine and serum, has diagnostic significance in clinical laboratories. Methods for detecting and quantifying this compound in serum or plasma have been standardized and incorporated into clinical laboratory protocols, as evidenced by the LOINC (Logical Observation Identifiers Names and Codes) entry for this metabolite (code 72444-3) .
Diagnostic applications of 3-hydroxytetradecanedioic acid measurement include:
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Screening for inborn errors of metabolism, particularly those affecting fatty acid oxidation pathways.
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Monitoring metabolic status during nutritional deficiencies or critical illness.
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Evaluating the efficacy of therapeutic interventions for metabolic disorders.
The quantification of this metabolite in clinical samples typically employs sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for accurate detection even at low concentrations.
Research Developments and Future Perspectives
Research on 3-hydroxytetradecanedioic acid continues to evolve, with emerging studies exploring its potential roles in various biological systems. The recent finding of its upregulation in plants under stress conditions represents a novel direction in understanding the compound's biological significance beyond human metabolism .
Future research directions may include:
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Elucidating the molecular mechanisms by which 3-hydroxytetradecanedioic acid contributes to plant stress responses and potential applications in agricultural biotechnology.
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Investigating the detailed metabolic pathways involved in the production and degradation of this compound in humans, particularly under various pathological conditions.
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Exploring potential therapeutic interventions targeting pathways involving 3-hydroxytetradecanedioic acid for metabolic disorders.
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Developing more sensitive and specific analytical methods for detecting this compound in complex biological matrices, enhancing its utility as a biomarker.
The intersection of metabolomics, clinical biochemistry, and plant physiology in the study of 3-hydroxytetradecanedioic acid highlights the compound's multifaceted biological significance. As analytical technologies continue to advance, our understanding of this unusual metabolite and its roles in health and disease will likely expand, potentially leading to new diagnostic and therapeutic approaches.
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